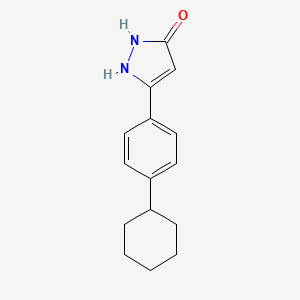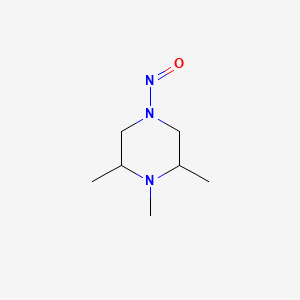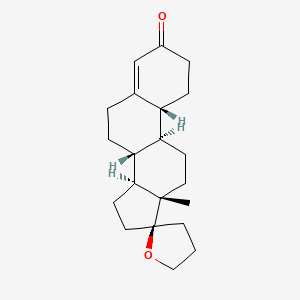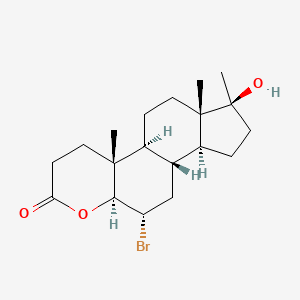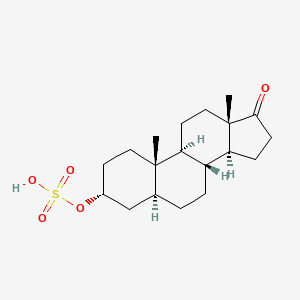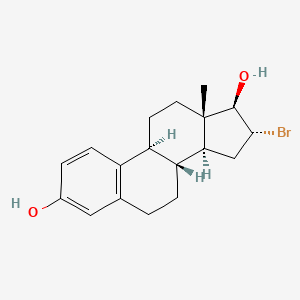
16alpha-Bromo-17beta-estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha-Bromo-17beta-estradiol is a 3-hydroxy steroid.
Applications De Recherche Scientifique
Affinity Labeling in Enzyme Studies
Research by Chin and Warren (1975) explored the use of 16alpha-Bromo-17beta-estradiol derivatives in studying the steroid binding site of human placental estradiol 17beta-dehydrogenase. They synthesized 16alpha-Bromoacetoxyestradiol 3-methyl ether, a compound that binds to the steroid binding site of this enzyme, thereby aiding in the study of its mechanism and inactivation kinetics (Chin & Warren, 1975).
Inhibitor Design for Hormone-Sensitive Diseases
Tremblay and Poirier (1998) described using derivatives of 16alpha-Bromo-17beta-estradiol in designing inhibitors for Type I 17beta-hydroxysteroid dehydrogenase, a key enzyme in estrogen biosynthesis. This research aimed to develop dual-action compounds for treating hormone-sensitive diseases like breast cancer (Tremblay & Poirier, 1998).
Affinity Labeling for Enzyme Structure Elucidation
In a study by Warren et al. (1977), 16alpha-Bromo-17beta-estradiol derivatives were used in affinity labeling to determine the structure of the steroid-binding site of human placental estradiol-17beta-dehydrogenase. The research provided insights into the active site of the enzyme and its histidyl residue's role in catalysis (Warren, Mueller, & Chin, 1977).
Radiopharmaceutical Development
Ahmed et al. (2009) synthesized 16alpha-Fluoro derivatives of estradiols, including 16alpha-Bromo-17beta-estradiol, as potential radiopharmaceuticals for Positron Emission Tomography (PET) imaging. This research contributes to the development of tools for studying estrogen receptor interactions in medical diagnostics (Ahmed, Garcia, Ali, & Lier, 2009).
Cardiovascular Research
Pelzer et al. (2005) investigated the effects of the estrogen receptor-alpha agonist 16alpha-LE2, a derivative of 16alpha-Bromo-17beta-estradiol, on cardiac hypertrophy and function. This research is significant for understanding estrogen receptor modulation in cardiovascular diseases (Pelzer et al., 2005).
Propriétés
Numéro CAS |
54982-79-5 |
|---|---|
Nom du produit |
16alpha-Bromo-17beta-estradiol |
Formule moléculaire |
C18H23BrO2 |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,16R,17R)-16-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23BrO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 |
Clé InChI |
ICCJJRSEGGYXMX-ZXXIGWHRSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)Br)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O |
Synonymes |
16 alpha-(77Br)-bromoestradiol-17 beta 16 alpha-bromo-17 beta-estradiol 16 alpha-bromo-17 beta-estradiol, (16alpha,17alpha)-isomer 16 alpha-bromo-17 beta-estradiol, (16alpha,17beta)-isomer 16 alpha-bromo-17 beta-estradiol, (16beta,17beta)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)
